2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Description
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a fluorinated organic compound that contains a pyrrolidine ring and a chloro group
Properties
IUPAC Name |
2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUIJFTBRJXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Fluorine Atom: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chlorination: : The chloro group can be introduced using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Formation of the Ketone: : The final step involves the oxidation of the corresponding alcohol to form the ketone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid or ester.
Reduction: : Reduction reactions can reduce the ketone group to an alcohol.
Substitution: : Substitution reactions can replace the chloro or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: : The major products include carboxylic acids and esters.
Reduction: : The major product is the corresponding alcohol.
Substitution: : The products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that it may interact with neurotransmitter systems, enhancing synaptic transmission and neuronal activity. Its structural features suggest that it could serve as a stimulant, potentially increasing dopamine and norepinephrine levels in the brain .
Neuroscience
Studies have focused on the compound's effects on pain modulation through its action on sodium channels, specifically Na v 1.7 blockers. The design of related compounds aims to improve selectivity and drug-like properties while minimizing side effects, indicating a promising avenue for pain management therapies .
Organic Synthesis
In organic chemistry, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is utilized as a precursor for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction, making it a valuable reagent in synthetic pathways.
Case Study 1: Pain Management Research
A recent study explored the efficacy of compounds similar to this compound as Na v 1.7 blockers. The findings demonstrated that these compounds exhibited significant analgesic effects in rodent models of both inflammatory and neuropathic pain, highlighting their potential for developing new pain relief medications .
Case Study 2: Neurotransmitter Interaction
Research into the compound's interaction with neurotransmitter systems revealed that it could modulate dopamine release, suggesting applications in treating conditions like ADHD or depression. The study emphasized the importance of further exploring its pharmacological profile to fully understand its therapeutic potential .
Mechanism of Action
The mechanism by which 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is unique due to its combination of fluorine and chloro groups on a pyrrolidine ring. Similar compounds include:
2-Chloro-1-(pyrrolidin-1-yl)propan-1-one: : Lacks the fluorine atom.
2-Fluoro-1-(pyrrolidin-1-yl)propan-1-one: : Lacks the chloro atom.
2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one: : Similar structure but with a piperidine ring instead of pyrrolidine.
Biological Activity
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one, with the chemical formula CHClFNO, is a synthetic compound that falls within the category of amphetamines. Its structure features a pyrrolidine ring substituted with a fluorine atom and a chloropropanone moiety. This compound has attracted attention in medicinal chemistry and pharmacology due to its potential biological activity, particularly its interaction with neurotransmitter systems.
| Property | Details |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 179.62 g/mol |
| CAS Number | 2002031-69-6 |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its stimulant properties. It is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine , leading to increased synaptic transmission and neuronal activity. This mechanism suggests potential applications in treating neurological disorders.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Stimulant Activity : Similar to other amphetamines, it may increase alertness and energy levels.
- Neurotransmitter Modulation : Potential interactions with dopamine and norepinephrine pathways can affect mood and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. Here are notable findings:
- Neuropharmacological Studies :
- Toxicological Assessments :
- Comparative Studies :
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction between 3-fluoropyrrolidine and chloropropanone in the presence of a base like sodium hydroxide. This process can be optimized for high yield and purity in industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
